molecular formula C10H9ClO3S B1630334 But-3-yn-1-yl 4-chlorobenzenesulfonate CAS No. 877171-15-8

But-3-yn-1-yl 4-chlorobenzenesulfonate

Cat. No. B1630334
M. Wt: 244.69 g/mol
InChI Key: MXZMYISRJWSFBF-UHFFFAOYSA-N
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Patent
US07582772B2

Procedure details

A solution of 3-butyn-1-ol (365 g, 5.21 mol), triethylamine (526 g, 5.21 mol), and toluene (419 mL) was added to a cooled (0-5° C.) stirred solution of 4-chlorobenzenesulfonyl chloride (1.0 kg, 4.74 mol) and toluene (2.10 L). The reaction temperature was maintained below 20° C. during the addition. Precipitation of triethylamine hydrochloride salt occurred during the reaction. The reaction mixture was stirred at room temperature for 2-4 h. The triethylamine hydrochloride byproduct was separated by filtration and washed with toluene (2×350 mL). The combined filtrates were concentrated to remove toluene under reduced pressure above 45° C. to maintain the residue as a liquid. 2-Propanol (1.20 L) was added to the residue and the stirred solution was cooled to 20-25° C. Water (1.80 L) was added over 15 m. The slurry of product and solvent was cooled to 0-5° C. and stirred for 1 h. The white solid product was collected by filtration, washed with 33% aqueous 2-propanol (v/v), and vacuum dried to give 4-chloro-benzenesulfonic acid but-3-ynyl ester with 99% purity (as determined by HPLC.
Quantity
365 g
Type
reactant
Reaction Step One
Quantity
526 g
Type
reactant
Reaction Step One
Quantity
419 mL
Type
solvent
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
2.1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][C:3]#[CH:4].C(N(CC)CC)C.[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([S:20](Cl)(=[O:22])=[O:21])=[CH:16][CH:15]=1>C1(C)C=CC=CC=1>[CH2:1]([O:5][S:20]([C:17]1[CH:18]=[CH:19][C:14]([Cl:13])=[CH:15][CH:16]=1)(=[O:22])=[O:21])[CH2:2][C:3]#[CH:4]

Inputs

Step One
Name
Quantity
365 g
Type
reactant
Smiles
C(CC#C)O
Name
Quantity
526 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
419 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1 kg
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
2.1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2-4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained below 20° C. during the addition
CUSTOM
Type
CUSTOM
Details
Precipitation of triethylamine hydrochloride salt
CUSTOM
Type
CUSTOM
Details
occurred during the reaction
CUSTOM
Type
CUSTOM
Details
The triethylamine hydrochloride byproduct was separated by filtration
WASH
Type
WASH
Details
washed with toluene (2×350 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated
CUSTOM
Type
CUSTOM
Details
to remove toluene under reduced pressure above 45° C.
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the residue as a liquid
ADDITION
Type
ADDITION
Details
2-Propanol (1.20 L) was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the stirred solution was cooled to 20-25° C
ADDITION
Type
ADDITION
Details
Water (1.80 L) was added over 15 m
TEMPERATURE
Type
TEMPERATURE
Details
The slurry of product and solvent was cooled to 0-5° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The white solid product was collected by filtration
WASH
Type
WASH
Details
washed with 33% aqueous 2-propanol (v/v), and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 (± 1) h
Name
Type
product
Smiles
C(CC#C)OS(=O)(=O)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.